molecular formula C14H18N2 B12627547 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-45-9

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No.: B12627547
CAS No.: 919120-45-9
M. Wt: 214.31 g/mol
InChI Key: NDMJXDNSSNTTCR-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a compound belonging to the class of azepinoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a hexahydroazepine ring fused to an indole moiety, with an ethyl group attached to the second carbon of the azepine ring.

Preparation Methods

The synthesis of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can be further processed to obtain the desired azepinoindole compound.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of different catalysts, solvents, and reaction temperatures to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit affinity towards histamine H1 and serotonin 5-HT2C receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.

In the context of Alzheimer’s disease, the compound’s inhibition of acetylcholinesterase and butyrylcholinesterase helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function . Its anticancer activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be compared with other similar compounds, such as 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. These compounds share a similar core structure but differ in the substituents attached to the azepine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. For example, the presence of the ethyl group may enhance its lipophilicity and improve its ability to cross biological membranes.

Properties

CAS No.

919120-45-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole

InChI

InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3

InChI Key

NDMJXDNSSNTTCR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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